GSK3-IN-38 -

GSK3-IN-38

Catalog Number: EVT-1534848
CAS Number:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3-IN-38 is a reversible inhibitor of GSK3.
Overview

Glycogen Synthase Kinase-3 Inhibitor 38, known as GSK3-IN-38, is a chemical compound designed to inhibit the activity of glycogen synthase kinase-3, an important serine/threonine protein kinase involved in various cellular processes, including glucose metabolism and insulin signaling. GSK3 has two isoforms: GSK3α and GSK3β, both of which play critical roles in regulating glycogen synthesis and other metabolic pathways. The development of GSK3-IN-38 aims to provide therapeutic benefits in conditions such as diabetes and neurodegenerative diseases where GSK3 activity is dysregulated.

Source and Classification

GSK3-IN-38 is classified as a small molecule inhibitor targeting the ATP-binding site of glycogen synthase kinase-3. It is part of a broader class of GSK3 inhibitors that have been developed through high-throughput screening and structure-activity relationship studies. These compounds are typically derived from synthetic organic chemistry or natural sources, with varying mechanisms of action that include competitive inhibition at the ATP site or allosteric modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK3-IN-38 involves several key steps that typically include:

  1. Preparation of Precursors: The initial step often involves synthesizing key intermediates through established organic reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.
  2. Radiofluorination: In some studies, radiofluorinated derivatives are synthesized for imaging purposes using methods like aliphatic nucleophilic radiofluorination (S_N2) to introduce fluorine isotopes into the compound structure.
  3. Purification: The final products are purified using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure the desired purity and yield.

The synthetic route for GSK3-IN-38 may follow similar methodologies as those reported for other GSK3 inhibitors, focusing on optimizing yield and biological activity while ensuring structural integrity through spectroscopic analysis (NMR, MS) .

Molecular Structure Analysis

Structure and Data

GSK3-IN-38 features a specific molecular structure characterized by its binding interactions within the ATP-binding pocket of GSK3. The compound's design typically includes:

  • Core Structure: A scaffold that facilitates interaction with critical residues in the active site.
  • Functional Groups: Specific substitutions that enhance binding affinity and selectivity towards GSK3 isoforms.

The precise molecular formula and structural data can be obtained through X-ray crystallography or computational modeling, which elucidate how the compound interacts with the enzyme at a molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

GSK3-IN-38 undergoes various chemical reactions primarily centered around its interaction with GSK3. The primary reaction involves:

  1. Phosphorylation Inhibition: By binding to the ATP site, GSK3-IN-38 prevents ATP from donating a phosphate group to serine or threonine residues on target substrates.
  2. Structural Conformation Changes: The binding may induce conformational changes in GSK3 that further inhibit its activity.

These reactions can be studied through enzymatic assays that measure the phosphorylation status of known substrates in the presence of GSK3-IN-38 .

Mechanism of Action

Process and Data

The mechanism by which GSK3-IN-38 exerts its inhibitory effects involves:

  1. Competitive Inhibition: The compound competes with ATP for binding to the active site of GSK3, effectively blocking phosphorylation events.
  2. Substrate Priming: For effective phosphorylation by GSK3, substrates often require prior modification by other kinases (priming). GSK3-IN-38 disrupts this process by preventing substrate access to the active site.

Research indicates that this inhibition can lead to downstream effects on metabolic pathways regulated by glycogen synthase kinase-3, enhancing insulin sensitivity and glucose uptake in tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK3-IN-38 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300–500 g/mol depending on specific substitutions.
  • Solubility: Soluble in organic solvents such as DMSO; water solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor; studies often assess metabolic stability in serum.

These properties are essential for determining the bioavailability and pharmacokinetics of GSK3-IN-38 when used in therapeutic applications .

Applications

Scientific Uses

GSK3-IN-38 has significant potential applications in scientific research and therapeutics:

  1. Diabetes Research: As a modulator of glucose metabolism, it can be used to study insulin signaling pathways and develop treatments for type 2 diabetes.
  2. Neurodegenerative Diseases: Given its role in neuronal signaling, it may offer insights into conditions like Alzheimer's disease where GSK3 activity is implicated.
  3. Cancer Therapy: Investigating its effects on cell proliferation and apoptosis can reveal potential uses in oncology, particularly in cancers where GSK3 is overactive.
Introduction to GSK3 and Its Therapeutic Relevance

Biochemical and Structural Overview of GSK3 Isoforms (α/β)

Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase existing as two paralogous isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by distinct genes (GSK3A on chromosome 19q13.2 and GSK3B on chromosome 3q13.3) [1] [8]. The isoforms share 97% sequence identity within their catalytic domains but diverge significantly in their N- and C-terminal regions. GSK-3α possesses a glycine-rich N-terminal extension absent in GSK-3β, while their C-termini share only 36% identity [5] [6]. Structurally, both isoforms comprise an N-terminal β-strand domain (residues 25-138) and a C-terminal α-helical domain (residues 139-343), with the ATP-binding site situated at their interface [1].

A critical distinction lies in their regulatory phosphorylation sites: GSK-3α is inactivated by phosphorylation at Ser²¹, while GSK-3β is inactivated by phosphorylation at Ser⁹ [2] [5]. Conversely, phosphorylation at Tyr²⁷⁹ (GSK-3α) or Tyr²¹⁶ (GSK-3β) within the activation loop enhances catalytic activity [1] [7]. GSK-3β’s crystal structure reveals that phosphorylation at Tyr²¹⁶ stabilizes an active conformation resembling phosphorylated CDK2 and ERK2 kinases [7] [9]. Both isoforms exhibit a unique requirement for substrate "priming" – they preferentially phosphorylate substrates bearing a pre-phosphorylated Ser/Thr residue at the P+4 position (S/T-X-X-X-S/T-P) [1] [9]. This primed substrate recognition is mediated by a positively charged pocket involving residues Arg⁹⁶ and Lys²⁰⁵ [1] [9].

Table 1: Key Structural and Functional Characteristics of GSK-3 Isoforms

FeatureGSK-3αGSK-3β
GeneGSK3A (Chr 19)GSK3B (Chr 3)
Protein Size51 kDa47 kDa
N-TerminusGlycine-rich extensionStandard kinase domain
Inhibitory PhosphorylationSer²¹Ser⁹
Activating PhosphorylationTyr²⁷⁹Tyr²¹⁶
Knockout Phenotype (Mice)Viable, enhanced insulin sensitivity, reduced fat mass, cardiac hypertrophyEmbryonic lethal (E13.5-16.5), liver apoptosis

GSK3 Signaling Pathways in Cellular Homeostasis

GSK-3 functions as a critical nexus integrating signals from multiple pathways governing cellular homeostasis:

  • Insulin Signaling: GSK-3 constitutively inhibits glycogen synthase (GS) by phosphorylating four serine residues (Ser⁶⁴¹, Ser⁶⁴⁵, Ser⁶⁴⁹, Ser⁶⁵³). Insulin binding activates the PI3K/Akt pathway, leading to Akt-mediated phosphorylation of GSK-3α/β at Ser²¹/Ser⁹. This phosphorylation generates an auto-inhibitory pseudosubstrate that blocks the substrate binding pocket, preventing GS phosphorylation. Subsequently, protein phosphatase 1 (PP1) dephosphorylates and activates GS, promoting glycogen synthesis [2] [6] [9]. GSK-3 also negatively regulates insulin signaling by phosphorylating insulin receptor substrate 1 (IRS-1) at Ser³³², targeting it for degradation [6] [10].
  • Wnt/β-Catenin Pathway: In the absence of Wnt ligands, cytosolic β-catenin is sequestered within a destruction complex containing Axin, APC, CK1, and GSK-3. CK1 primes β-catenin (phosphorylation at Ser⁴⁵), enabling GSK-3 to phosphorylate Thr⁴¹, Ser³⁷, and Ser³³. This creates a phosphodegron recognized by β-TrCP E3 ubiquitin ligase, targeting β-catenin for proteasomal degradation. Wnt ligand binding to Frizzled and LRP5/6 receptors induces phosphorylation of LRP5/6's PPPSP motifs. These phosphorylated motifs act as pseudo-substrates, inhibiting GSK-3 within the destruction complex via a mechanism structurally analogous to N-terminal auto-inhibition. This stabilizes β-catenin, allowing its nuclear translocation and activation of TCF/LEF target genes [4] [5] [9].
  • Other Pathways: GSK-3 modulates Hedgehog signaling by regulating GLI transcription factor stability, Notch signaling via NICD stability, and NF-κB activity, impacting inflammation and survival [4] [5]. It also regulates microtubule dynamics, cell cycle progression (via cyclin D1, c-Myc phosphorylation), and apoptosis (via Mcl-1, p53) [1] [5].

Pathophysiological Roles of GSK3 in Neurodegeneration, Oncology, and Metabolic Disorders

GSK-3 dysregulation underpins multiple pathologies:

  • Neurodegeneration: In Alzheimer's disease (AD), GSK-3β hyperphosphorylates tau protein at pathological epitopes, promoting neurofibrillary tangle formation. It also enhances amyloid-β (Aβ) production by stimulating γ-secretase activity and presenilin-1 expression [1] [4]. Elevated GSK-3 activity is observed in post-mortem AD brains and linked to neuronal apoptosis. In Parkinson's disease (PD), GSK-3β contributes to dopaminergic neuron death, while in Huntington's disease (HD), its hyperactivity correlates with disrupted energy metabolism [1]. Bipolar disorder patients exhibit elevated active GSK-3 levels in peripheral blood mononuclear cells (PBMCs), normalized by mood stabilizers like lithium [1].
  • Oncology: GSK-3 exhibits context-dependent roles in cancer. It can act as a tumor suppressor by promoting degradation of oncoproteins like β-catenin, cyclin D1, and c-Myc [5] [10]. Conversely, it can drive tumor progression: In pancreatic cancer, glioblastoma, and acute myeloid leukemia (AML), GSK-3 sustains NF-κB activity, promotes cell survival, and contributes to chemoresistance [5] [10]. GSK-3α specifically supports AML stem cell maintenance [5]. Aberrant Wnt/β-catenin signaling due to impaired GSK-3 activity is frequent in colorectal, liver, and endometrial cancers [4] [5].
  • Metabolic Disorders: GSK-3 hyperactivity is a hallmark of insulin resistance in Type 2 Diabetes Mellitus (T2DM). Persistent GSK-3 activity maintains GS in an inactive state, impairing hepatic and muscular glycogen synthesis, and promotes gluconeogenesis. GSK-3β overexpression in skeletal muscle induces insulin resistance [2] [6]. Inhibition of GSK-3 improves glucose tolerance and insulin sensitivity in diabetic animal models [6].

Rationale for Targeting GSK3 in Disease Modulation

The pervasive involvement of dysregulated GSK-3 activity across neurodegeneration, cancer, and metabolic disorders establishes it as a compelling therapeutic target [1] [5] [6]. Key rationales include:

  • Ubiquitous Expression & Central Regulatory Role: GSK-3 integrates signals from PI3K/Akt, Wnt, Hedgehog, Notch, and NF-κB pathways, impacting fundamental cellular processes [1] [5].
  • Pathological Overactivity: Hyperactivity is directly implicated in AD tau phosphorylation, T2DM insulin resistance, and inflammation [1] [2] [6].
  • Isoform-Specific and Pathway-Selective Effects: While GSK-3α and β share redundancy (e.g., Wnt), they also possess distinct functions (e.g., GSK-3β essential for development; GSK-3α in AML). This offers potential for selective inhibition [5] [8].
  • Modulation by Scaffolding Proteins: Only a fraction of cellular GSK-3 (e.g., Axin-bound pool) is dedicated to specific pathways (e.g., β-catenin degradation), suggesting potential for pathway-selective inhibition strategies [1] [5] [9].
  • Validation by Pharmacological Inhibition: Lithium, a non-competitive GSK-3 inhibitor, validates the target in bipolar disorder. Numerous potent and selective small-molecule inhibitors demonstrate efficacy in preclinical disease models [1] [4].

Properties

Product Name

GSK3-IN-38

IUPAC Name

3-Acetyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

Molecular Formula

C15H12N2O3

Molecular Weight

268.27

InChI

InChI=1S/C15H12N2O3/c1-8(18)12-13(15(20)16-14(12)19)10-7-17(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3,(H,16,19,20)

InChI Key

TWKHNBDRVSLZKI-UHFFFAOYSA-N

SMILES

O=C(C(C(C)=O)=C1C2=CN(C)C3=C2C=CC=C3)NC1=O

Solubility

Soluble in DMSO

Synonyms

GSK3IN-38; GSK3 IN-38; GSK3-IN-38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.